molecular formula C13H20N2 B5652974 1-methyl-4-[(3-methylphenyl)methyl]piperazine

1-methyl-4-[(3-methylphenyl)methyl]piperazine

Cat. No.: B5652974
M. Wt: 204.31 g/mol
InChI Key: GPUNOVJFCWZTGV-UHFFFAOYSA-N
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Description

1-methyl-4-[(3-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group and a 3-methylphenylmethyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(3-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative.

Another method involves the Mannich reaction, where piperazine is reacted with formaldehyde and a suitable amine to form the desired product . This reaction is typically carried out under mild conditions, making it a convenient and efficient route for the synthesis of piperazine derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalysts, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the piperazine ring and the phenylmethyl group.

Common Reagents and Conditions

    Oxidation: Oxidation of the piperazine ring can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions, leading to the formation of N-oxides or other oxidized products.

    Reduction: Reduction of the compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions are often performed under anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions involve the replacement of functional groups on the piperazine ring or the phenylmethyl group. Common reagents for substitution include halogens, alkylating agents, and nucleophiles. These reactions can be carried out under various conditions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-methyl-4-[(3-methylphenyl)methyl]piperazine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it valuable in the development of new materials and chemical processes.

    Biology: In biological research, piperazine derivatives are studied for their potential as enzyme inhibitors, receptor ligands, and other bioactive molecules. They are often used in assays to investigate the mechanisms of various biological processes.

    Medicine: In medicine, this compound and its derivatives are explored for their therapeutic potential.

    Industry: In the industrial sector, piperazine derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties make them suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, enzymes, or ion channels, depending on its structure and functional groups.

For example, piperazine derivatives have been shown to modulate the activity of neurotransmitter receptors, such as serotonin and dopamine receptors . This modulation can lead to changes in neurotransmitter levels and signaling pathways, resulting in various physiological effects. Additionally, piperazine derivatives may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

1-methyl-4-[(3-methylphenyl)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The unique structural features of this compound, such as the position and type of substituents, contribute to its distinct chemical and biological properties. These differences can influence its suitability for various applications and its potential as a therapeutic agent.

Properties

IUPAC Name

1-methyl-4-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-4-3-5-13(10-12)11-15-8-6-14(2)7-9-15/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUNOVJFCWZTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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